6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with 2-methyl-3-oxobutanenitrile to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired pyrazolo[1,5-a]pyrimidine structure.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing microwave-assisted reactions, which significantly reduce reaction times and improve yields. Solvent-free conditions and the use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-one, while reduction of nitro groups can produce the corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as kinases and receptors is of particular interest in the field of medicinal chemistry.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders. The compound’s ability to modulate specific molecular pathways makes it a promising lead for drug discovery.
Industry
Industrially, this compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-one
- 6-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-thiol
- 6-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-carboxylic acid
Uniqueness
Compared to its analogues, 6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits unique properties due to the presence of the amine group at the 7-position. This functional group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. Additionally, the dimethoxyphenyl moiety contributes to its lipophilicity, improving its cell membrane permeability and overall bioavailability.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-6-14-17-8-11(15(16)19(14)18-9)10-4-5-12(20-2)13(7-10)21-3/h4-8H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSAIPAAEHDKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.